N-(3,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazinone core substituted with dimethylphenyl groups at positions 3,5 (on the acetamide side chain) and 3,4 (on the pyridazine ring). This structure combines a nitrogen-rich heterocyclic system with aromatic substituents, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-9-15(2)11-19(10-14)24-22(29)13-27-23(30)28-21(26-27)8-7-20(25-28)18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZLFQXTKYGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its triazolo[4,3-b]pyridazinone scaffold and dimethylphenyl substituents. Key comparisons include:
NMR Profiling and Electronic Environment
highlights NMR-based structural analysis for triazolo-pyridazinone analogs. The target compound’s regions A (protons 39–44) and B (protons 29–36) show distinct chemical shifts compared to analogs like compound 1 and 7, indicating substituent-induced electronic perturbations. For example, the 3,4-dimethylphenyl group on the pyridazine ring likely deshields adjacent protons, altering δ values in region A . Such shifts are critical for predicting binding interactions in biological systems.
Bioactivity and Toxicity Considerations
Key Research Findings and Implications
- Comparative NMR Analysis: Region-specific chemical shift differences (e.g., δ 7.2–7.5 ppm in region A) serve as markers for substituent positioning in triazolo-pyridazinones .
- Synthetic Feasibility: The compound’s complexity necessitates optimized coupling and purification steps, as seen in ’s custom synthesis protocols .
Q & A
Q. What are the foundational synthetic pathways for synthesizing this compound, and what critical parameters govern yield and purity?
The synthesis typically involves multi-step routes, starting with the preparation of the triazolo[4,3-b]pyridazine core. Key steps include cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions, followed by coupling with the acetamide-bearing aryl group via nucleophilic substitution or amidation. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side products) .
- Solvent selection (polar aprotic solvents like DMF for amide bond formation) .
- pH adjustment during workup to isolate intermediates . Purity is ensured through recrystallization or column chromatography using silica gel and gradients of ethyl acetate/hexane .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
A combination of NMR (1H/13C for functional group and aromatic proton analysis), IR (amide C=O stretching at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) is mandatory. For purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What functional groups dominate the compound's reactivity, and how do they influence derivatization?
The triazolo-pyridazine core is susceptible to electrophilic substitution at the pyridazine ring, while the acetamide moiety undergoes hydrolysis under strong acidic/basic conditions. The 3,5-dimethylphenyl group enhances lipophilicity, influencing solubility in organic solvents .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final coupling step?
Use Design of Experiments (DoE) to evaluate interactions between variables:
- Catalyst screening : Pd-based catalysts for Suzuki couplings or EDCI/HOBt for amide formation .
- Solvent polarity : Test DMSO vs. THF for solubility improvements .
- Temperature gradients : Microwave-assisted synthesis to reduce reaction time . Post-reaction, monitor by TLC and quantify impurities via LC-MS to identify side products (e.g., unreacted starting materials) .
Q. What strategies resolve contradictions in reported biological activity data across assays?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Synthesize derivatives with modified dimethylphenyl groups to assess SAR trends .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase domains, focusing on hydrogen bonding with the triazolo ring and hydrophobic interactions with dimethylphenyl groups .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability in aqueous environments . Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. What purification challenges arise during scale-up, and how are they mitigated?
- Byproduct removal : Use preparative HPLC with a water/acetonitrile gradient to separate regioisomers .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and reduce amorphous content .
- Degradation prevention : Store intermediates under inert atmosphere to avoid oxidation of the pyridazine ring .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with fluorinated or methoxy-substituted aryl groups to probe electronic effects .
- Side-chain variations : Replace the acetamide with sulfonamide or urea to assess hydrogen-bonding capacity .
- Biological testing : Use a panel of kinase assays (e.g., EGFR, VEGFR2) and cytotoxicity screens (e.g., NCI-60) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
